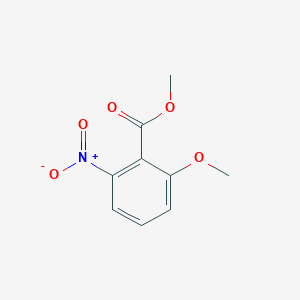

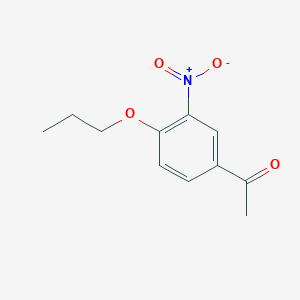

ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

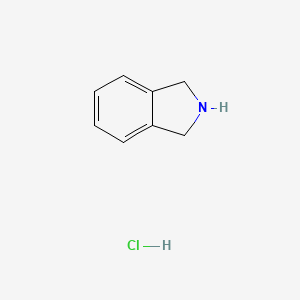

Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate (EIOIC) is a small organic molecule that has been used in a variety of scientific research applications. It is a derivative of indole-3-carboxylic acid, an organic acid found in plants, and is chemically synthesized in the laboratory. EIOIC has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Aplicaciones Científicas De Investigación

Photophysical Properties

A novel 4-aza-indole derivative related to ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate exhibits unique photophysical behaviors, such as reverse solvatochromism, depending on the solvent polarity. This property suggests its potential application in bio- or analytical sensors, optoelectronic devices, and as a labeling agent due to its high quantum yield across different solvents (Bozkurt & Doğan, 2018).

Synthetic Chemistry Applications

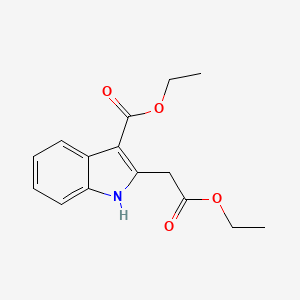

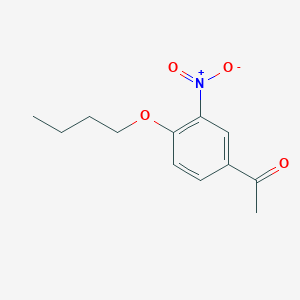

Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate serves as a precursor in the synthesis of complex molecules, demonstrating its utility in the development of new chemical entities. Intramolecular cyclization techniques have been employed to synthesize pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate, showcasing the compound's role in facilitating the creation of novel heterocyclic compounds (Kaptı, Dengiz, & Balci, 2016).

Anticancer Agent Development

The structure-activity relationship studies of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs have highlighted their potential in mitigating drug resistance in cancer cells. These studies are critical in the development of anticancer agents that can overcome acquired drug resistance, offering a promising direction for future cancer therapies (Das et al., 2009).

Molecular Sensors

A rhodamine-based compound synthesized from a related chemical framework acts as a fluorescent dual sensor for Zn2+ and Al3+ ions, with distinctly separated excitation and emission wavelengths. This application underscores the role of ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate derivatives in the development of sensitive, selective chemical sensors for environmental and biological applications (Roy et al., 2019).

Synthetic Intermediates

Ethyl indol-2-carboxylate derivatives have been successfully alkylated, leading to a variety of N-alkylated products. This demonstrates the compound's utility as a versatile synthetic intermediate in organic chemistry, enabling the creation of a wide range of functionalized molecules for further chemical exploration (Boraei, El Ashry, Barakat, & Ghabbour, 2016).

Propiedades

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-3-19-13(17)9-12-14(15(18)20-4-2)10-7-5-6-8-11(10)16-12/h5-8,16H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDUHPHWSVWASU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C2=CC=CC=C2N1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507360 |

Source

|

| Record name | Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate | |

CAS RN |

77435-10-0 |

Source

|

| Record name | Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)